molecular formula C6H11Cl2N3 B13217494 Methyl[(pyrimidin-5-yl)methyl]amine dihydrochloride

Methyl[(pyrimidin-5-yl)methyl]amine dihydrochloride

Cat. No.: B13217494
M. Wt: 196.07 g/mol
InChI Key: JLURZXGJSLSSIK-UHFFFAOYSA-N
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Description

Methyl[(pyrimidin-5-yl)methyl]amine dihydrochloride: is a chemical compound with the molecular formula C6H11Cl2N3. It is an off-white solid that is commonly used in various scientific research applications. The compound is known for its unique structure, which includes a pyrimidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[(pyrimidin-5-yl)methyl]amine dihydrochloride typically involves the reaction of pyrimidine-5-carbaldehyde with methylamine in the presence of a suitable acid catalyst. The reaction is carried out in a solvent such as toluene, and the mixture is refluxed for several hours. After the reaction is complete, the solvent is removed under reduced pressure, and the product is purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters helps in achieving consistent quality in large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl[(pyrimidin-5-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrimidine compounds. These products are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Scientific Research Applications

Methyl[(pyrimidin-5-yl)methyl]amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl[(pyrimidin-5-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Methyl[(pyrimidin-5-yl)methyl]amine dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C6H11Cl2N3

Molecular Weight

196.07 g/mol

IUPAC Name

N-methyl-1-pyrimidin-5-ylmethanamine;dihydrochloride

InChI

InChI=1S/C6H9N3.2ClH/c1-7-2-6-3-8-5-9-4-6;;/h3-5,7H,2H2,1H3;2*1H

InChI Key

JLURZXGJSLSSIK-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CN=CN=C1.Cl.Cl

Origin of Product

United States

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